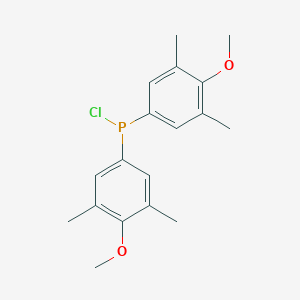
Triisononyl trimellitate
Übersicht
Beschreibung
Triisononyl trimellitate (TINTM) is an oily, limpid, anhydrous liquid with a mild characteristic odor . It is soluble in common organic solvents but insoluble in water . The molecular formula of TINTM is C36H60O6 .
Synthesis Analysis
TINTM can be synthesized by adding trimellitic acid anhydride and isononyl alcohol with a mole ratio of 1:3.5-1:4.5 into a reaction kettle . The mixture is stirred and the temperature is raised to 185-195°C. A catalyst is then added and the temperature is further raised to 185-245°C for a reaction time of 3-4 hours .
Molecular Structure Analysis
The molecular formula of TINTM is C36H60O6 . It has an average mass of 588.858 Da and a monoisotopic mass of 588.438965 Da .
Chemical Reactions Analysis
The synthesis of TINTM involves a reaction between trimellitic acid anhydride and isononyl alcohol . The reaction is facilitated by a catalyst and occurs at elevated temperatures .
Physical And Chemical Properties Analysis
TINTM is characterized by its superior temperature resistance and very low volatility . It has a density of 1.0±0.1 g/cm³, a boiling point of 617.6±35.0°C at 760 mmHg, and a flash point of 248.6±26.0°C .
Wissenschaftliche Forschungsanwendungen
Plasticizers in PVC
Triisononyl trimellitate (TINTM) is extensively used as a plasticizer in PVC (polyvinyl chloride) products. It imparts flexibility, durability, and resistance to high temperatures, making it suitable for applications such as flooring & wall coverings, film & sheet, wire & cable, and coated fabric .
Automotive Industry
In the automotive sector, TINTM is utilized for its superior temperature resistance and low volatility. It’s an ideal candidate for automotive interiors like artificial leather, providing a comfortable and durable finish .
Wire and Cable Insulation
Due to its high-temperature resistance, TINTM serves as an excellent plasticizer for wire and cable insulation. It ensures that the cables remain flexible and functional even under extreme temperature conditions .
Consumer Goods
TINTM is also found in various consumer goods where flexibility and durability are essential. Its application ranges from household items to personal care products where plasticized materials are required .
Coated Fabrics
Coated fabrics benefit from TINTM’s plasticizing properties, which provide a balance of softness and strength. This application is crucial in items that require a degree of flexibility along with resistance to wear and tear .
High-Performance Applications
Evonik Industries’ ELATUR® TM, based on Tri-isononyl trimellitate, is designed for high-performance applications requiring exceptional temperature resistance and minimal volatility. This makes it suitable for demanding environments where standard plasticizers may not suffice .
ELATUR® TM (Tri-isononyl trimellitate) - Evonik Industries Triisononyl Trimellitate Market Trends and Market Analysis forecasted … Trimellitate plasticizers | ExxonMobil Product Solutions
Wirkmechanismus
Target of Action
Triisononyl trimellitate, also known as Trioctyl Trimellitate , is primarily used as a plasticizer and lubricant . Its primary targets are polymers such as polyvinyl chloride (PVC), polypropylene, and polycarbonate . These polymers are used in various applications, including the production of cables, automotive components, and other plastic products .
Mode of Action
Triisononyl trimellitate interacts with its targets (polymers) by integrating into the polymer matrix, thereby increasing the flexibility, workability, and cold resistance of the material . It acts by reducing the intermolecular forces between the polymer chains, allowing them to slide past each other more easily. This results in an increase in the material’s flexibility and durability.
Pharmacokinetics
It is primarily used in industrial settings for the production and modification of polymers .
Result of Action
The addition of triisononyl trimellitate to polymers results in materials with improved flexibility, workability, and cold resistance . This makes the resulting products more durable and versatile, suitable for a wide range of applications, from cable sheathing to automotive components .
Action Environment
The efficacy and stability of triisononyl trimellitate can be influenced by various environmental factors For instance, temperature can affect its efficacy as a plasticizer, with higher temperatures generally increasing its effectiveness. Additionally, the presence of other chemicals in the environment can potentially interact with triisononyl trimellitate, affecting its stability and performance .
Safety and Hazards
Zukünftige Richtungen
The global TINTM market is set to experience steady growth in the future, driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations . It is anticipated that industry players will focus on product innovation, strategic collaborations, and geographical expansion to seize evolving market opportunities .
Eigenschaften
IUPAC Name |
tris(7-methyloctyl) benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O6/c1-28(2)19-13-7-10-16-24-40-34(37)31-22-23-32(35(38)41-25-17-11-8-14-20-29(3)4)33(27-31)36(39)42-26-18-12-9-15-21-30(5)6/h22-23,27-30H,7-21,24-26H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDXSCXISVYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC(C)C)C(=O)OCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274203 | |
| Record name | Tris(7-methyloctyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
53894-23-8, 890091-51-7 | |
| Record name | Triisononyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053894238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(7-methyloctyl) trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisononyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIISONONYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T06P0GMA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)



